molecular formula C20H21N3 B3781505 N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine

Cat. No.: B3781505
M. Wt: 303.4 g/mol
InChI Key: YNJNCQIFRWYXMS-UHFFFAOYSA-N
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Description

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine is a complex organic compound featuring a pyrazole ring substituted with a phenyl group and a cyclobutanamine moiety

Properties

IUPAC Name

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-2-5-15(6-3-1)16-9-11-17(12-10-16)20-18(14-22-23-20)13-21-19-7-4-8-19/h1-3,5-6,9-12,14,19,21H,4,7-8,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJNCQIFRWYXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of functional materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
  • 3,5-diaryl-1H-pyrazoles
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness: N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine is unique due to its specific substitution pattern and the presence of the cyclobutanamine moiety, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]cyclobutanamine

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